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Compound of Interest

Compound Name: 5-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B1602175 Get Quote

Introduction: The Imidazo[1,2-a]Pyridine
Scaffold
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are

considered "privileged structures" in medicinal chemistry.[1] This designation arises from their

ability to interact with a wide range of biological targets, leading to a broad spectrum of

pharmacological activities.[2] Marketed drugs such as Zolpidem (an insomnia therapeutic) and

Alpidem (an anxiolytic) feature this core scaffold, highlighting its therapeutic importance.[3] The

biological activity of these compounds is profoundly influenced by the substitution pattern on

the fused ring system.[1] Understanding the three-dimensional structure of these molecules at

an atomic level is therefore critical for rational drug design and the development of new

therapeutic agents.

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic

arrangement within a crystalline solid. This technique provides invaluable data on molecular

geometry, conformation, and the intricate network of non-covalent interactions that govern the

crystal packing. These interactions are, in turn, crucial for understanding the physicochemical

properties of the solid-state, such as solubility and stability, and can provide insights into

molecular recognition at biological targets.

This guide provides a detailed examination of the synthesis, crystallization, and comprehensive

crystallographic analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, serving as an

exemplary model for the 5-substituted imidazo[1,2-a]pyridine class.
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Synthesis and Crystallization
The generation of high-quality single crystals suitable for X-ray diffraction is a critical

prerequisite for structural determination. The synthesis of the title compound, (5-

methylimidazo[1,2-a]pyridin-2-yl)methanol, is achieved through a two-step process.[4]

Experimental Protocol: Synthesis and Crystallization
Step 1: Condensation to form Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

To a solution of 6-methylpyridin-2-amine in boiling methanol, add an equimolar amount of

ethyl bromopyruvate.

Heat the reaction mixture at 343 K (70 °C) for 4 hours.

Cool the mixture to 273 K (0 °C) and neutralize with a saturated aqueous solution of sodium

carbonate (Na₂CO₃).

Extract the product into dichloromethane (CH₂Cl₂).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under

reduced pressure.

Purify the crude product by silica gel column chromatography to yield ethyl 5-

methylimidazo[1,2-a]pyridine-2-carboxylate.[4]

Step 2: Reduction to (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

Reduce the ester from Step 1 using lithium aluminum hydride (LiAlH₄) in methanol at room

temperature for 2 hours.

Upon reaction completion, a solid phase will form.

Isolate the solid and recrystallize from ethanol.

Slow evaporation of the ethanolic solution yields colorless, diffraction-quality single crystals

of the title compound.[4]
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Causality of Experimental Choices: The selection of a slow evaporation technique for

crystallization is deliberate. Rapid precipitation often leads to polycrystalline or amorphous

solids, which are unsuitable for single-crystal X-ray diffraction. Slow evaporation allows for the

ordered and gradual assembly of molecules into a well-defined crystal lattice, which is essential

for obtaining high-quality diffraction data.

Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol was mounted on a

Bruker X8 APEX diffractometer for data collection at 296 K.[4] The data was collected using

molybdenum (Mo) Kα radiation.

Workflow for Crystallographic Analysis
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Full-matrix least-squares on F² Final Structural Analysis
(ORTEP-3, PLATON)

Click to download full resolution via product page

Caption: Standard workflow for single-crystal X-ray structure determination.

The structure was solved using direct methods and refined by full-matrix least-squares on F².

All hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data Summary
The key crystallographic data and refinement parameters for (5-methylimidazo[1,2-a]pyridin-2-

yl)methanol are summarized in the table below.[4]
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Parameter Value

Chemical Formula C₉H₁₀N₂O

Formula Weight (Mr) 162.19

Crystal System Triclinic

Space Group P-1

a (Å) 7.3637 (2)

b (Å) 8.1589 (2)

c (Å) 8.3966 (2)

α (°) 62.355 (1)

β (°) 67.291 (2)

γ (°) 88.386 (2)

Volume (Å³) 405.14 (2)

Z (molecules/unit cell) 2

Temperature (K) 296

Radiation (λ, Å) Mo Kα (0.71073)

Reflections Collected 10226

Independent Reflections 2089

R_int 0.019

Final R indices [I>2σ(I)] R1 = 0.043, wR2 = 0.123

Goodness-of-fit (S) 1.04

Molecular and Crystal Structure Analysis
Molecular Geometry
The asymmetric unit of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol contains one molecule.

The core imidazo[1,2-a]pyridine moiety is nearly planar, with a root-mean-square (r.m.s.)
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deviation of 0.024 Å from the mean plane of the fused rings.[4][5] This planarity is a

characteristic feature of the scaffold and is crucial for enabling π-π stacking interactions.

The methanol group at the 2-position is oriented nearly perpendicular to the plane of the fused

rings.[4] This is evidenced by the C-C-C-O and N-C-C-O torsion angles of 80.04(16)° and

-96.30(17)°, respectively.[5]

Caption: Molecular structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (Note: A real

diagram would be generated here showing the atom numbering and conformation).

Supramolecular Assembly and Intermolecular
Interactions
The crystal packing is dominated by a network of hydrogen bonds and π-π stacking

interactions, which organize the molecules into a three-dimensional supramolecular

architecture.

Hydrogen Bonding: The most prominent interaction is a classic O-H···N hydrogen bond, where

the hydroxyl group of the methanol substituent acts as a hydrogen bond donor to the pyridine

nitrogen atom (N1) of an adjacent molecule.[4] These interactions link the molecules into

inversion dimers, forming a characteristic R²₂(10) ring motif. These dimers are further

connected by weaker C-H···O hydrogen bonds, creating ribbons that propagate along the

direction.[5]

Molecule A O-H

Inversion Dimer
(R²₂(10) motif)

H-Bond

Molecule B N(pyridine)
H-Bond

O-H···N
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Caption: Schematic of the O-H···N hydrogen bonding forming inversion dimers.

π-π Stacking Interactions: The planar imidazo[1,2-a]pyridine rings facilitate significant π-π

stacking interactions. These interactions link the hydrogen-bonded ribbons together, building

the three-dimensional crystal structure.[4] The centroid-centroid distances between the

aromatic rings range from 3.4819(8) Å to 3.7212(8) Å, indicative of effective π-stacking.[4]

Conclusion and Implications for Drug Development
The detailed crystallographic analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol provides

a definitive understanding of its three-dimensional structure and solid-state organization. The

imidazo[1,2-a]pyridine core is confirmed to be a planar scaffold, a feature that promotes the π-

π stacking interactions that, along with a robust hydrogen-bonding network, define the crystal

packing.

For drug development professionals, this information is invaluable. The planarity of the core

scaffold and the specific hydrogen bonding capabilities demonstrated by the substituents are

key parameters for computational modeling and in silico drug design. Understanding the

preferred intermolecular interactions can guide the design of analogues with improved solid-

state properties, such as enhanced solubility and stability, which are critical for formulation and

bioavailability. The perpendicular orientation of the C2-substituent relative to the core ring

system provides a structural template for designing derivatives that can probe specific pockets

in a target protein active site. This case study underscores the power of single-crystal X-ray

diffraction in providing foundational knowledge for structure-based drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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